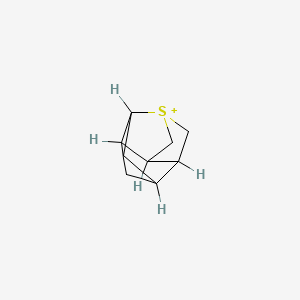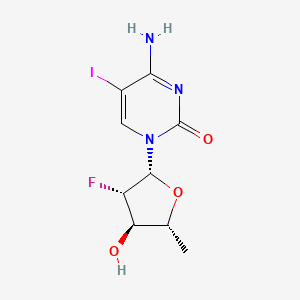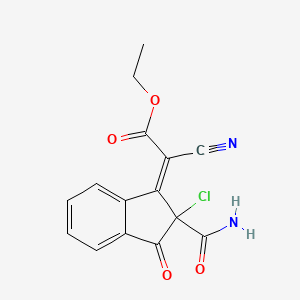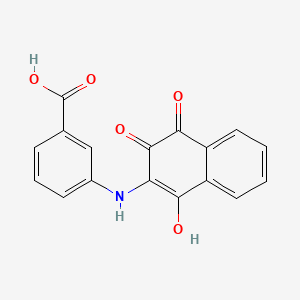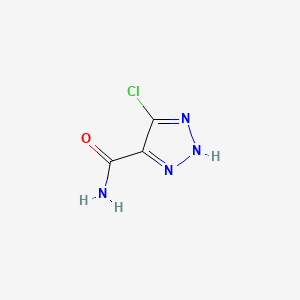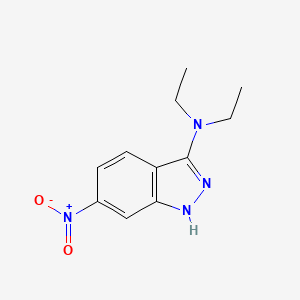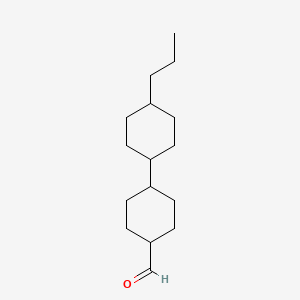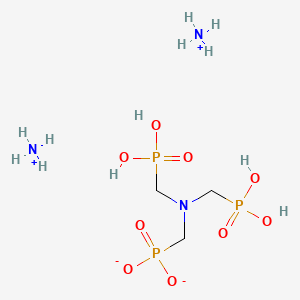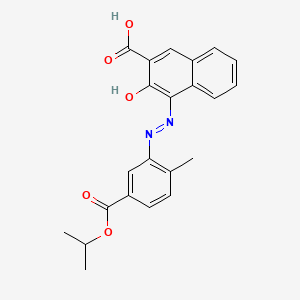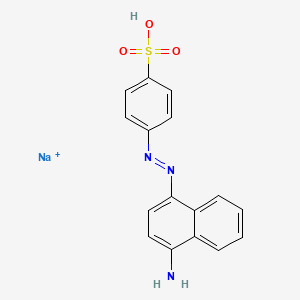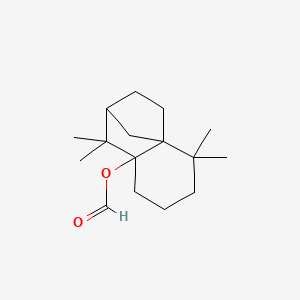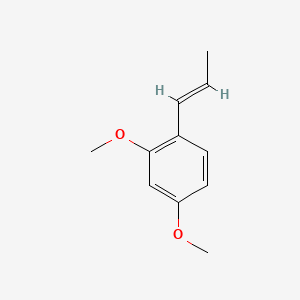
2,4-Dimethoxy-1-(1-propenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-1-(1-propenyl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is found naturally in various essential oils, including citronella oil and ylang-ylang oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-1-(1-propenyl)benzene can be synthesized through the methanol etherification of isoeugenol. The process involves reacting isoeugenol with methanol in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from plants like clove and guava. The active ingredient is then isolated and purified through various chemical processes .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-1-(1-propenyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of methoxy groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,4-Dimethoxy-1-(1-propenyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in pain relief and anti-inflammatory treatments.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the food industry as a flavoring agent
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-1-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For instance, its antimicrobial properties may be due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
2,4-Dimethoxy-1-(1-propenyl)benzene is similar to other compounds such as:
Isoeugenol: Both compounds share a similar structure, but this compound has additional methoxy groups, which can influence its chemical reactivity and biological activity.
Eugenol: This compound is also structurally related but lacks the methoxy groups present in this compound.
The presence of methoxy groups in this compound makes it more hydrophobic and can enhance its ability to interact with lipid membranes, potentially increasing its biological activity .
Properties
CAS No. |
829-39-0 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,4-dimethoxy-1-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4+ |
InChI Key |
SKWTXGMULLCOGN-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CC=CC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


